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Cat. No.: B10857760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two peroxisome proliferator-activated receptor

(PPAR) agonists, ReN001 and bezafibrate, with a focus on their impact on mitochondrial

function. While both compounds have been investigated for their potential to ameliorate

mitochondrial dysfunction, they exhibit distinct pharmacological profiles and have shown

different outcomes in clinical development.
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Feature ReN001 (Mavodelpar) Bezafibrate

Primary Mechanism
Selective PPARδ agonist.[1][2]

[3]
Pan-PPAR agonist (α, γ, δ).[4]

Key Biological Effects

Increases transcription of

genes involved in

mitochondrial function and

fatty acid oxidation; may

increase mitochondrial

biogenesis.[1][3]

Induces mitochondrial

biogenesis, enhances fatty

acid oxidation, and improves

mitochondrial respiration.[5][6]

Clinical Development for

Mitochondrial Disease

Development suspended after

a pivotal Phase 2b study in

Primary Mitochondrial

Myopathies (PMM) did not

meet primary or secondary

efficacy endpoints.[7]

Investigated in clinical trials for

mitochondrial myopathy, with

some studies showing modest

benefits but also raising

concerns about long-term

safety.[8]

Noted Side Effects/Concerns

In a Phase 1b study in LC-

FAOD, the most common

adverse events were

rhabdomyolysis and myalgia.

[1]

Long-term use in mitochondrial

disease has raised concerns

due to observed increases in

serum biomarkers of

mitochondrial disease and

dysregulation of fatty acid and

amino acid metabolism.[8]

Mechanism of Action: A Tale of Two PPAR Agonists
Both ReN001 and bezafibrate exert their effects on mitochondrial function primarily through the

activation of PPARs, a group of nuclear receptors that regulate gene expression. However,

their selectivity for different PPAR isoforms is a key differentiator.

ReN001: The Selective Approach

ReN001 is a potent and selective agonist of PPARδ (delta).[1][2][3] This specificity is intended

to target genes that are critically involved in mitochondrial metabolism and the generation of

ATP, the cell's primary energy currency.[3] By activating PPARδ, ReN001 has been shown to
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increase the transcription of genes involved in mitochondrial function and enhance fatty acid

oxidation.[1][3] The activation of this pathway is also thought to stimulate the production of new

mitochondria, a process known as mitochondrial biogenesis.[1] The therapeutic hypothesis is

that a targeted increase in mitochondrial gene expression and function could compensate for

underlying mitochondrial defects.

Bezafibrate: The Broad-Spectrum Activator

In contrast to the targeted approach of ReN001, bezafibrate is a pan-PPAR agonist, meaning it

activates all three major PPAR isoforms: α (alpha), γ (gamma), and δ (delta).[4] This broad

activity allows bezafibrate to influence a wider range of metabolic pathways. Its effect on

mitochondrial biogenesis is largely attributed to the activation of the PPARγ coactivator 1-alpha

(PGC-1α) signaling pathway.[5][9][10] PGC-1α is a master regulator of mitochondrial

biogenesis, and its activation leads to an increase in the expression of nuclear respiratory

factors (NRFs) and mitochondrial transcription factor A (TFAM), ultimately driving the synthesis

of new mitochondria.[11][12]

Signaling Pathway Diagrams
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Direct comparative preclinical studies quantifying the effects of ReN001 and bezafibrate on

mitochondrial function are not readily available in the public domain. The following tables

summarize the available data for each compound individually.

ReN001 (Mavodelpar) Performance Data

Parameter Model System Key Findings Citation(s)

Gene Expression Animal models

Increased expression

of genes involved in

mitochondrial

biogenesis.

[13]

Metabolic Effects
Animal models and

initial Phase 1 studies

Decreased LDL

cholesterol and

triglycerides;

increased HDL

cholesterol.

[13]

Clinical Efficacy

(PMM)

Phase 2b STRIDE

study (human)

Did not meet primary

endpoint (change in

12-minute walk test)

or secondary efficacy

endpoints.

[7][14]

Safety (PMM)
Phase 1b study

(human)

Generally safe and

well-tolerated.

Safety (LC-FAOD)
Phase 1b study

(human)

Most common

adverse events were

rhabdomyolysis and

myalgia.

[1]

Bezafibrate Performance Data
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Parameter Model System Key Findings Citation(s)

Mitochondrial

Respiration

22qDS iBMECs

(Seahorse assay)

Improved basal

respiration, ATP-linked

respiration, maximal

respiration, and spare

capacity.

[5]

Mitochondrial Mass Mouse brain tissue

Increased citrate

synthase activity,

indicating an increase

in mitochondrial mass.

[15]

OXPHOS Capacity Mouse brain tissue

Increased cytochrome

c oxidase (COX)

activity.

[15]

ATP Production
DNM1L-deficient

patient fibroblasts

Normalized ATP

production.
[6]

Mitochondrial

Morphology

DNM1L-deficient

patient fibroblasts

Improved

mitochondrial

morphology.

[6]

Clinical Efficacy

(m.3243A>G

mutation)

Open-label study

(human)

Reduction in the

number of complex IV-

immunodeficient

muscle fibers and

improved cardiac

function.

[8]

Safety/Concerns

(m.3243A>G

mutation)

Open-label study

(human)

Increased serum

biomarkers of

mitochondrial disease

(FGF-21, GDF-15)

and dysregulation of

fatty acid and amino

acid metabolism.

[8]
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Experimental Protocols: Key Methodologies
Detailed experimental protocols for preclinical studies of ReN001 are not publicly available.

However, the methodologies used to assess the effects of bezafibrate on mitochondrial function

are well-established. Below are summaries of common protocols.

Experimental Workflow for Assessing Mitochondrial Function

Mitochondrial Function Assays

Cell Culture/
Animal Model

Treatment with
ReN001 or Bezafibrate

Oxygen Consumption Rate
(Seahorse XF Analyzer)

ATP Production
(Bioluminescence Assay)

Mitochondrial Membrane Potential
(TMRE Staining)

mtDNA Copy Number
(qPCR)

Data Analysis and
Comparison

Click to download full resolution via product page

1. Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in

real-time, providing a quantitative assessment of mitochondrial respiration. The "Mito Stress

Test" involves the sequential injection of mitochondrial toxins to determine key parameters of

mitochondrial function.[5][8][16]
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Protocol Outline:

Cells are seeded in a Seahorse XF microplate.

The cells are treated with the compound of interest (e.g., bezafibrate) for a specified

duration.

The culture medium is replaced with Seahorse XF assay medium, and the plate is

incubated in a CO2-free incubator.

The Seahorse XF sensor cartridge, loaded with oligomycin, FCCP, and rotenone/antimycin

A, is calibrated.

The cell plate is placed in the Seahorse XF Analyzer, and basal OCR is measured.

The mitochondrial toxins are sequentially injected, and OCR is measured after each

injection to determine ATP-linked respiration, maximal respiration, spare respiratory

capacity, and non-mitochondrial respiration.[5][8]

2. ATP Production Assay (Bioluminescence)

Principle: This assay quantifies ATP levels based on the ATP-dependent luciferin-luciferase

reaction. The amount of light produced is directly proportional to the amount of ATP present.

[13][15][17][18][19]

Protocol Outline:

Cells are cultured and treated with the test compound.

A cell lysis reagent is added to release intracellular ATP.

The cell lysate is mixed with a reagent containing luciferase and luciferin.

The resulting luminescence is measured using a luminometer.

ATP concentration is determined by comparing the luminescence of the samples to a

standard curve of known ATP concentrations.[17]
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3. Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE Staining

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a fluorescent dye that accumulates in

active mitochondria with an intact membrane potential. A decrease in fluorescence intensity

indicates mitochondrial depolarization.[6][20][21][22][23]

Protocol Outline:

Cells are cultured and treated with the test compound.

Cells are incubated with TMRE staining solution.

After incubation, the cells are washed to remove excess dye.

The fluorescence intensity is measured using a fluorescence microscope, flow cytometer,

or microplate reader.

A mitochondrial uncoupler, such as FCCP, is often used as a positive control for

mitochondrial depolarization.[20]

4. Mitochondrial DNA (mtDNA) Copy Number Quantification by qPCR

Principle: This method determines the relative amount of mitochondrial DNA compared to

nuclear DNA (nDNA) using quantitative polymerase chain reaction (qPCR). An increase in

the mtDNA/nDNA ratio suggests an increase in mitochondrial biogenesis.[4][14][24][25][26]

Protocol Outline:

Total DNA (both mitochondrial and nuclear) is extracted from cells or tissues.

qPCR is performed using specific primers for a mitochondrial gene (e.g., MT-ND1) and a

single-copy nuclear gene (e.g., BECN1).

The relative mtDNA copy number is calculated using the ΔΔCt method, which compares

the cycle threshold (Ct) values of the mitochondrial and nuclear genes.[25]
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ReN001 and bezafibrate represent two distinct strategies for targeting mitochondrial

dysfunction through PPAR agonism. ReN001's selective activation of PPARδ offered a targeted

approach to enhancing mitochondrial gene expression. However, its clinical development for

PMM was halted due to a lack of efficacy in a pivotal trial. Bezafibrate, with its broad PPAR

activity, has demonstrated positive effects on mitochondrial biogenesis and function in various

preclinical models and some human studies. Nevertheless, concerns regarding its long-term

safety profile in the context of mitochondrial disease warrant further investigation. The

contrasting clinical trajectories of these two compounds underscore the complexities of

translating preclinical findings in mitochondrial medicine to effective therapies. Future research

may focus on more refined targeting of specific PPAR-mediated pathways or combination

therapies to safely and effectively augment mitochondrial function.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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